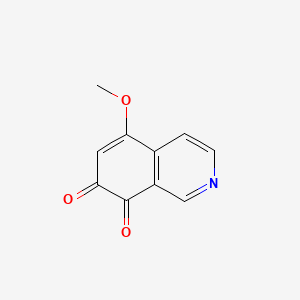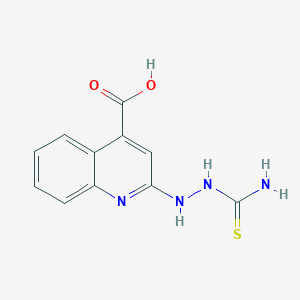
2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, anti-inflammatory, antibacterial, and anticancer activities . The compound’s unique structure, which includes a quinoline core and a carbamothioylhydrazinyl group, makes it a subject of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid typically involves the reaction of quinoline-4-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the carbamothioylhydrazinyl group . The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
化学反応の分析
Types of Reactions
2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioylhydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, including solvent choice, temperature, and reaction time, can be tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have diverse biological and chemical properties .
科学的研究の応用
2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antibacterial, and anticancer agent.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other quinoline derivatives, which can be used in various industrial applications, including the production of dyes and pigments.
作用機序
The mechanism of action of 2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in cellular processes, leading to the disruption of cellular functions. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells being studied .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(2-Carbamothioylhydrazinyl)quinoline-4-carboxylic acid include other quinoline derivatives such as:
Quinoline-4-carboxylic acid: A simpler derivative without the carbamothioylhydrazinyl group.
2-(2-Hydrazinyl)quinoline-4-carboxylic acid: A derivative with a hydrazinyl group instead of the carbamothioylhydrazinyl group.
Uniqueness
The uniqueness of this compound lies in its carbamothioylhydrazinyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for scientific research and drug development .
特性
CAS番号 |
100857-78-1 |
|---|---|
分子式 |
C11H10N4O2S |
分子量 |
262.29 g/mol |
IUPAC名 |
2-(2-carbamothioylhydrazinyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H10N4O2S/c12-11(18)15-14-9-5-7(10(16)17)6-3-1-2-4-8(6)13-9/h1-5H,(H,13,14)(H,16,17)(H3,12,15,18) |
InChIキー |
KUNIBFOGJCHYBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)NNC(=S)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Quinolinamine, 5-[(4-methylphenyl)azo]-](/img/structure/B12883069.png)
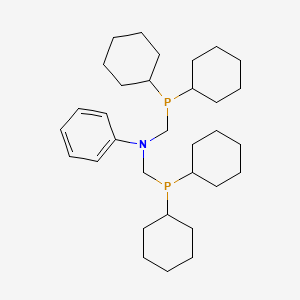
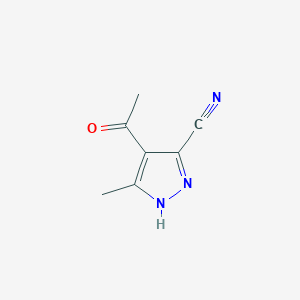

![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)
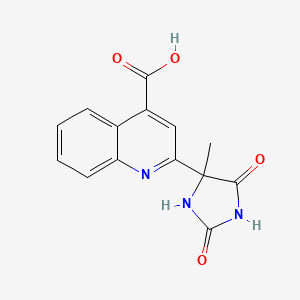
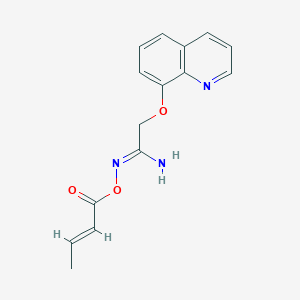
![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)
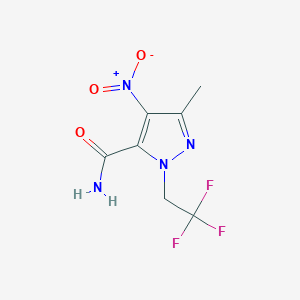
![Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-](/img/structure/B12883114.png)


![4-Ethoxybenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883128.png)
